5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol
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Overview
Description
5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photochemistry, and medicinal chemistry. This compound, in particular, features a carbazole moiety attached to a penta-2,4-diyn-1-ol backbone, which imparts unique electronic and photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol typically involves the coupling of a carbazole derivative with a diacetylene precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling reactions. These reactions are carried out under inert atmosphere conditions, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and require the presence of a base such as potassium carbonate or triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diacetylene moiety into a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the carbazole ring .
Scientific Research Applications
5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Photochemistry: Its photophysical properties are exploited in the development of photochemical sensors and light-harvesting systems.
Medicinal Chemistry: Carbazole derivatives, including this compound, are investigated for their potential therapeutic applications, such as anticancer and antimicrobial agents.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol involves its interaction with molecular targets through its electronic and photophysical properties. The carbazole moiety can participate in π-π stacking interactions, while the diacetylene backbone can undergo polymerization reactions. These interactions can modulate the electronic properties of the compound, making it effective in various applications such as organic electronics and photochemistry .
Comparison with Similar Compounds
Similar Compounds
4-(9H-Carbazol-9-yl)triphenylamine: Known for its use in OLEDs and photovoltaic cells.
2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile: Used in the development of photochemical sensors and light-harvesting systems.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: A powerful organophotocatalyst.
Uniqueness
5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol is unique due to its combination of a carbazole moiety with a diacetylene backbone. This structure imparts distinct electronic and photophysical properties, making it versatile for various applications in organic electronics, photochemistry, and material science .
Properties
CAS No. |
113274-97-8 |
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Molecular Formula |
C17H11NO |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
5-carbazol-9-ylpenta-2,4-diyn-1-ol |
InChI |
InChI=1S/C17H11NO/c19-13-7-1-6-12-18-16-10-4-2-8-14(16)15-9-3-5-11-17(15)18/h2-5,8-11,19H,13H2 |
InChI Key |
AXQBOJZKGSBYJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C#CC#CCO |
Origin of Product |
United States |
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